molecular formula C15H13ClN2S B7567312 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile

2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile

Cat. No. B7567312
M. Wt: 288.8 g/mol
InChI Key: PCPYAFNQAKQREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile, also known as JNJ-42153605, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of thienopyridine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile exerts its pharmacological effects by modulating the activity of several molecular targets, including G protein-coupled receptors and ion channels. This compound has been shown to have a high affinity for the alpha-2A adrenergic receptor and may act as an agonist or antagonist depending on the cellular context. 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile has also been shown to inhibit the activity of voltage-gated calcium channels and may be useful in the treatment of pain and other neurological disorders.
Biochemical and physiological effects:
2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of calcium influx, and the regulation of ion channel activity. This compound has also been shown to have a vasodilatory effect and may be useful in the treatment of hypertension and other cardiovascular disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile for lab experiments is its high affinity for the alpha-2A adrenergic receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile, including the development of more potent and selective analogs, the exploration of its potential therapeutic applications in other areas, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings.

Synthesis Methods

The synthesis of 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile involves several steps, including the reaction of 2-chloro-6-nitrobenzonitrile with 4-methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-one in the presence of a reducing agent such as iron powder. The resulting compound is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile has been studied for its potential therapeutic applications in several areas, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile has been studied for its anti-tumor activity and may be useful in the treatment of various types of cancer. In cardiovascular diseases, this compound has been shown to have a vasodilatory effect and may be useful in the treatment of hypertension and other cardiovascular disorders.

properties

IUPAC Name

2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-11-6-8-19-15(11)5-7-18(10)14-4-2-3-13(16)12(14)9-17/h2-4,6,8,10H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPYAFNQAKQREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C3=C(C(=CC=C3)Cl)C#N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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